molecular formula C14H12N2 B1517178 3-ethynyl-N-(pyridin-4-ylmethyl)aniline CAS No. 1019511-94-4

3-ethynyl-N-(pyridin-4-ylmethyl)aniline

Cat. No. B1517178
M. Wt: 208.26 g/mol
InChI Key: AZFIFDCGLHJVPY-UHFFFAOYSA-N
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Description

3-ethynyl-N-(pyridin-4-ylmethyl)aniline is a chemical compound with the molecular formula C14H12N2 and a molecular weight of 208.26 g/mol . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for 3-ethynyl-N-(pyridin-4-ylmethyl)aniline is 1S/C14H12N2/c1-2-12-4-3-5-14(10-12)16-11-13-6-8-15-9-7-13/h1,3-10,16H,11H2 . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

3-ethynyl-N-(pyridin-4-ylmethyl)aniline is a powder at room temperature . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Structural and Vibrational Analysis

Studies have shown that compounds similar to 3-ethynyl-N-(pyridin-4-ylmethyl)aniline, such as 2-(benzylthio)-N-{pyridine-4-ylmethylidene}aniline, are characterized by detailed structural and vibrational analyses using techniques like NMR, IR, Raman spectroscopy, and mass spectrometry. These analyses are essential for understanding the molecular structure and vibrational modes, which have implications in material science, molecular engineering, and the development of functional materials (Acosta-Ramírez et al., 2013).

Spectroscopic Properties and Metal Complexes

The spectroscopic properties of pyridinylmethylamine derivatives and their zinc (II) complexes have been explored, indicating that such compounds play a crucial role in the development of new materials with potential applications in electronics, photonics, and as catalysts in various chemical reactions (Wang et al., 2012).

Nonlinear Optical (NLO) Materials

Research into binary adducts between similar compounds and various coformers has been conducted to understand the factors influencing the formation of polar crystals. These materials are significant for nonlinear optical applications, which are critical in the fields of telecommunications, data storage, and photonic devices (Draguta et al., 2015).

Organic Synthesis and Catalysis

The mild combination of T3P and pyridine has been used for low-epimerization amide bond formation, involving compounds similar to 3-ethynyl-N-(pyridin-4-ylmethyl)aniline. This methodology is general for coupling various substrates and has applications in the synthesis of pharmaceuticals and bioactive compounds, highlighting the role of such compounds in facilitating organic transformations (Dunetz et al., 2011).

Luminescent Materials and Electroluminescence

Studies on tetradentate bis-cyclometalated platinum complexes featuring similar structural motifs have been conducted. These complexes exhibit high luminescence and are explored for their electroluminescence applications, potentially being used in organic light-emitting diodes (OLEDs) and other optoelectronic devices (Vezzu et al., 2010).

Safety And Hazards

The safety information and Material Safety Data Sheet (MSDS) for 3-ethynyl-N-(pyridin-4-ylmethyl)aniline can be found on the product’s page . For detailed safety and hazard information, it’s recommended to refer to the MSDS.

properties

IUPAC Name

3-ethynyl-N-(pyridin-4-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2/c1-2-12-4-3-5-14(10-12)16-11-13-6-8-15-9-7-13/h1,3-10,16H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZFIFDCGLHJVPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)NCC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-ethynyl-N-[(pyridin-4-yl)methyl]aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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